Cas no 3282-32-4 (alpha-diazoacetophenone)
alpha-diazoacetophenone structure
Product Name:alpha-diazoacetophenone
Numero CAS:3282-32-4
MF:C8H6N2O
MW:146.14604139328
CID:917317
PubChem ID:18667
Update Time:2025-04-19
alpha-diazoacetophenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- alpha-diazoacetophenone
- (E)-2-diazonio-1-phenylethenolate
- 2-DIAZO-1-PHENYLETHANONE
- 2-Diazoacetophenone
- ACETOPHENONE, 2-DIAZO-
- Diazoacetophenone
- Diazomethyl phenyl ketone
- Ethanone, 2-diazo-1-phenyl-
- Phenyl diazomethyl ketone
- (E)-2-diazonio-1-phenyl-ethenolate
- AT25592
- EN300-76953
- AKOS015917546
- 3282-32-4
- 2-diazo-1-phenyl-ethanone
- BRN 1636122
- DTXSID80954476
- 2-Diazo-1-phenylethan-1-one
- .alpha.-Diazoacetophenone
- Diazoacetylbenzene
- .omega.-Diazoacetophenone
- A821442
- NSC25280
- NSC 25280
- NSC-25280
-
- Inchi: 1S/C8H6N2O/c9-10-6-8(11)7-4-2-1-3-5-7/h1-6H
- Chiave InChI: ZSTBZBURMWJKSQ-UHFFFAOYSA-N
- Sorrisi: O=C(C=[N+]=[N-])C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 147.05591
- Massa monoisotopica: 146.048
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 195
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 51.2A^2
- XLogP3: 1.6
Proprietà sperimentali
- Densità: 1.2312 (rough estimate)
- Punto di ebollizione: 265.75°C (rough estimate)
- Indice di rifrazione: 1.4900 (estimate)
- PSA: 55.02
- LogP: 1.25096
alpha-diazoacetophenone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-76953-0.05g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 0.05g |
$132.0 | 2024-05-22 | |
| Enamine | EN300-76953-0.1g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 0.1g |
$197.0 | 2024-05-22 | |
| Enamine | EN300-76953-0.25g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 0.25g |
$281.0 | 2024-05-22 | |
| Enamine | EN300-76953-0.5g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 0.5g |
$443.0 | 2024-05-22 | |
| Enamine | EN300-76953-1.0g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 1.0g |
$568.0 | 2024-05-22 | |
| Enamine | EN300-76953-2.5g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 2.5g |
$1112.0 | 2024-05-22 | |
| Enamine | EN300-76953-5.0g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 5.0g |
$1644.0 | 2024-05-22 | |
| Enamine | EN300-76953-10.0g |
2-diazo-1-phenylethan-1-one |
3282-32-4 | 95% | 10.0g |
$2440.0 | 2024-05-22 | |
| 1PlusChem | 1P00CTR2-50mg |
Diazoacetylbenzene |
3282-32-4 | 95% | 50mg |
$219.00 | 2024-05-05 | |
| 1PlusChem | 1P00CTR2-100mg |
Diazoacetylbenzene |
3282-32-4 | 95% | 100mg |
$297.00 | 2024-05-05 |
alpha-diazoacetophenone Letteratura correlata
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
3282-32-4 (alpha-diazoacetophenone) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso